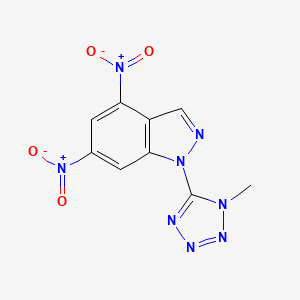
1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole is a complex organic compound characterized by the presence of a tetrazole ring and a dinitro-substituted indazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. The dinitro substitution is usually introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can affect cellular processes such as DNA replication, protein synthesis, and metabolic pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-tetrazol-5-yl)piperazine: Shares the tetrazole ring but differs in the core structure.
Bis(1-methyl-1H-tetrazol-5-yl)diazene: Contains two tetrazole rings connected by a diazene bridge.
1-(4-Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone: Features a tetrazole ring with different substituents.
Uniqueness: 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole is unique due to its combination of a tetrazole ring and a dinitro-substituted indazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
90059-73-7 |
|---|---|
Molekularformel |
C9H6N8O4 |
Molekulargewicht |
290.20 g/mol |
IUPAC-Name |
1-(1-methyltetrazol-5-yl)-4,6-dinitroindazole |
InChI |
InChI=1S/C9H6N8O4/c1-14-9(11-12-13-14)15-7-2-5(16(18)19)3-8(17(20)21)6(7)4-10-15/h2-4H,1H3 |
InChI-Schlüssel |
UWESETJITIWNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


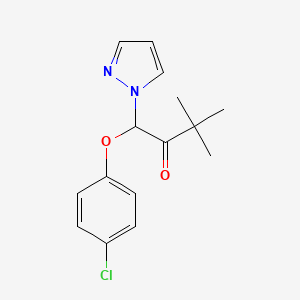
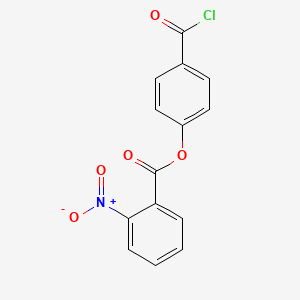
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
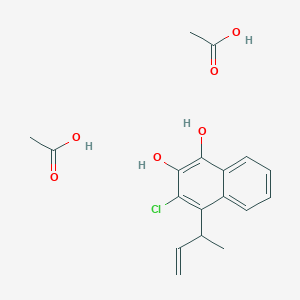

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
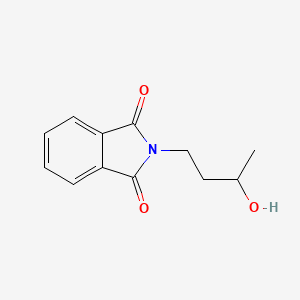
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

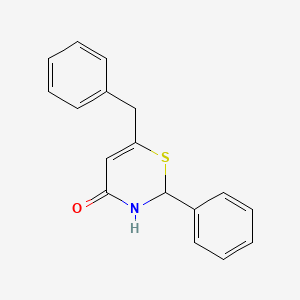
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
